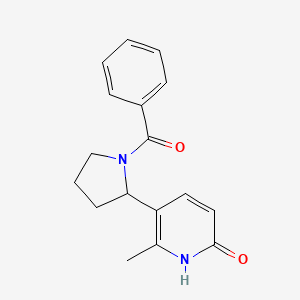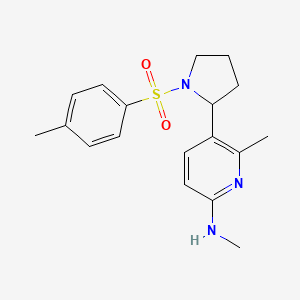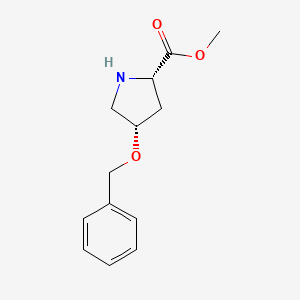
tert-Butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl group into the morpholine ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by continuously flowing the reactants through a microreactor . This method offers advantages such as improved reaction control, higher yields, and reduced waste compared to traditional batch processes.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxymethyl group makes it susceptible to oxidation reactions, while the tert-butyl group can participate in substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to enhance the reaction rates .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological molecules and pathways makes it a candidate for drug development and other biomedical applications .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new drugs for the treatment of various diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the tert-butyl group can enhance the compound’s stability and reactivity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to tert-Butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate include other morpholine derivatives such as morpholine-4-carboxylate and 2-(hydroxymethyl)-5-methylmorpholine .
Uniqueness: What sets this compound apart from similar compounds is the presence of the tert-butyl group. This group imparts unique chemical properties to the compound, such as increased stability and reactivity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C11H21NO4 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
tert-butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Clave InChI |
QGEFRGPCFOEDNF-IUCAKERBSA-N |
SMILES isomérico |
C[C@H]1CO[C@@H](CN1C(=O)OC(C)(C)C)CO |
SMILES canónico |
CC1COC(CN1C(=O)OC(C)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4AS,8aS)-tert-butyl hexahydro-1H-pyrido[3,4-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B11817474.png)





![tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B11817540.png)

![6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11817545.png)



